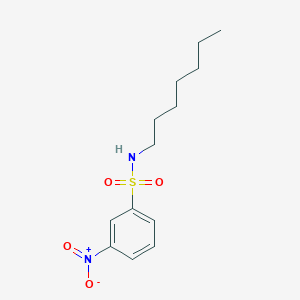

N-heptyl-3-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-heptyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a heptyl group attached to the nitrogen atom and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-3-nitrobenzenesulfonamide typically involves the nitration of N-heptylbenzenesulfonamide. The process begins with the preparation of N-heptylbenzenesulfonamide by reacting heptylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting N-heptylbenzenesulfonamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-heptyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

Reduction: N-heptyl-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

N-heptyl-3-nitrobenzenesulfonamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, synthesizing findings from multiple studies to provide a comprehensive overview.

Synthesis Overview

- Starting Materials : Aromatic amines, nitro compounds, and sulfonyl chlorides.

- Reactions : Nitration, sulfonylation, and alkylation processes.

- Yield and Purity : Methods to isolate this compound often yield high purity (>98%) through careful purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

This compound exhibits significant antibacterial properties, primarily by inhibiting bacterial growth through interference with folic acid synthesis. This mechanism is common among sulfonamides, which mimic para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria .

Case Studies

- In Vitro Studies : Research has shown that derivatives of this compound demonstrate varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, one study reported a minimum inhibitory concentration (MIC) of 25 µg/mL against Mycobacterium tuberculosis .

- In Vivo Studies : Animal model studies have indicated that compounds with similar structures can effectively reduce bacterial load in infected tissues when administered at therapeutic doses.

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects. Related sulfonamides have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has identified key structural features that influence its activity:

Mécanisme D'action

The mechanism of action of N-heptyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses . The presence of the nitro group and the heptyl chain enhances its binding affinity and specificity towards the enzyme.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-heptylbenzenesulfonamide: Lacks the nitro group, making it less effective as an enzyme inhibitor.

N-heptyl-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and binding properties.

Uniqueness

N-heptyl-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which significantly influences its chemical reactivity and biological activity. This positioning allows for more effective inhibition of target enzymes compared to similar compounds with different substituent positions .

Activité Biologique

N-heptyl-3-nitrobenzenesulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Heptyl group : Enhances lipophilicity, facilitating interaction with biological membranes.

- Nitro group : Capable of undergoing reduction to form reactive intermediates.

- Sulfonamide functional group : Mimics natural substrates, allowing for enzyme inhibition.

The molecular formula is C14H22N2O4S with a molecular weight of approximately 314.40 g/mol .

The biological activity of this compound is primarily attributed to its structural components. The compound's mechanism involves:

- Enzyme Inhibition : The sulfonamide group can interfere with enzyme activity by mimicking substrates, potentially leading to competitive inhibition.

- Reactive Intermediates : Upon reduction, the nitro group generates intermediates that can interact with various biological molecules, disrupting normal cellular functions .

Antimicrobial Properties

This compound has been explored for its potential as an antimicrobial agent. Sulfonamides are historically known for their bacteriostatic properties, inhibiting bacterial growth by interfering with folic acid synthesis . Recent studies indicate that this compound may enhance the effectiveness of traditional antibiotics when used in combination therapies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy .

Immune Modulation

Studies have shown that sulfonamide derivatives can act as immune modulators. For instance, they may enhance antigen-specific immune responses when used as co-adjuvants in vaccination protocols . This suggests potential applications in vaccine development.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Combination Therapy :

- Structure-Activity Relationship (SAR) Studies :

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Key Biological Activity | Structural Differences |

|---|---|---|

| This compound | Antimicrobial, anticancer, immune modulation | Contains heptyl and nitro groups |

| 4-methyl-3-nitrobenzenesulfonamide | Primarily antimicrobial | Lacks heptyl group |

| N-heptyl-4-methylbenzenesulfonamide | Limited activity | Lacks nitro group |

Propriétés

IUPAC Name |

N-heptyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-2-3-4-5-6-10-14-20(18,19)13-9-7-8-12(11-13)15(16)17/h7-9,11,14H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSZNKFAFDBDQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.